molecular formula C21H26N2O4S B216233 2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216233
M. Wt: 402.5 g/mol
InChI Key: XMHHGYPRQUYKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as E-4031, is a potassium channel blocker that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and its effects on biological systems.

Mechanism of Action

The mechanism of action of 2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves its binding to the pore-forming subunit of the Ikr channel, blocking the flow of potassium ions through the channel. This leads to a decrease in the repolarizing current during the cardiac action potential, resulting in prolongation of the QT interval.
Biochemical and Physiological Effects:
2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects, including prolongation of the cardiac action potential duration, inhibition of the delayed rectifier potassium current, and induction of early afterdepolarizations. These effects have been used to investigate the role of Ikr in cardiac arrhythmogenesis and to develop new anti-arrhythmic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in lab experiments is its specificity for the Ikr channel, which allows for selective investigation of the role of this channel in cardiac physiology. However, one limitation is its potential off-target effects on other potassium channels, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. One area of interest is the development of new drugs that target the Ikr channel for the treatment of cardiac arrhythmias. Another area of research is the investigation of the role of Ikr in other physiological systems, such as the nervous system. Finally, there is potential for the use of 2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in drug screening assays to identify new compounds that target the Ikr channel.

Synthesis Methods

The synthesis of 2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine to form the intermediate compound, 4-[(4-methylpiperidino)sulfonyl]aniline. This intermediate is then reacted with 2-ethoxybenzoyl chloride to form the final product, 2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

Scientific Research Applications

2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been used in a wide range of scientific research, particularly in the field of cardiovascular physiology. It has been shown to block the rapid delayed rectifier potassium current (Ikr) in cardiac cells, leading to prolongation of the action potential duration and QT interval. This effect has been used to investigate the role of Ikr in cardiac repolarization and arrhythmogenesis.

properties

Product Name

2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-ethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O4S/c1-3-27-20-7-5-4-6-19(20)21(24)22-17-8-10-18(11-9-17)28(25,26)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

XMHHGYPRQUYKSK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

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